D-Amygdalin

Vue d'ensemble

Description

L’amygdaline est un glycoside cyanogène naturel que l’on trouve dans les graines de nombreux fruits, en particulier les abricots, les amandes amères, les pommes, les pêches, les cerises et les prunes . Elle est connue pour son utilisation controversée comme traitement alternatif du cancer, souvent appelée « vitamine B17 », bien qu’il ne s’agisse pas d’une vitamine . L’amygdaline peut libérer du cyanure lorsqu’elle est métabolisée, ce qui a soulevé d’importantes préoccupations en matière de sécurité .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’amygdaline peut être synthétisée par réaction de la cyanhydrine de benzaldéhyde avec le glucose en milieu acide. Le processus implique la formation d’une liaison glycosidique entre le glucose et la cyanhydrine .

Méthodes de Production Industrielle : La production industrielle de l’amygdaline implique généralement l’extraction à partir de sources naturelles. Les graines d’abricots et d’amandes amères sont couramment utilisées. Le processus d’extraction comprend le broyage des graines, suivi d’une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait est ensuite purifié par cristallisation .

Types de Réactions :

Oxydation et Réduction : L’amygdaline peut être oxydée pour former du benzaldéhyde et d’autres dérivés.

Substitution : Les réactions de substitution impliquant l’amygdaline sont rares en raison de sa liaison glycosidique stable.

Réactifs et Conditions Courants :

Hydrolyse : Hydrolyse enzymatique à l’aide de la bêta-glucosidase ou hydrolyse acide à l’aide d’acide chlorhydrique dilué.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène dans des conditions contrôlées.

Principaux Produits Formés :

Hydrolyse : Benzaldehyde, glucose et cyanure d’hydrogène.

Oxydation : Benzaldehyde et autres dérivés oxydés.

4. Applications de la Recherche Scientifique

L’amygdaline a été étudiée pour diverses applications, bien que son utilisation soit très controversée :

Chimie :

- Utilisée comme composé modèle pour étudier l’hydrolyse des liaisons glycosidiques et les glycosides cyanogènes .

Biologie :

- Étudiée pour son rôle dans les mécanismes de défense des plantes contre les herbivores en raison de ses propriétés cyanogènes .

Médecine :

- Promue comme traitement alternatif du cancer, bien que des études scientifiques aient montré qu’elle était inefficace et potentiellement toxique .

- Étudiée pour ses effets analgésiques et anti-inflammatoires potentiels .

Industrie :

Applications De Recherche Scientifique

Anticancer Properties

D-Amygdalin has been studied for its potential role in cancer treatment. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines, including those from lung, breast, prostate, and gastrointestinal cancers. The following sections detail the specific anticancer effects observed in various types of cancer.

Lung Cancer

Studies have shown that this compound can significantly induce apoptosis in lung cancer cell lines such as A549 and PC9. The compound operates through the mitochondrion-mediated apoptotic pathway, increasing the activity of caspases (caspase-3 and caspase-9) and enhancing cytochrome C release . Additionally, it has demonstrated antimetastatic properties by inhibiting the proliferation and migration of lung cancer cells .

Breast Cancer

In breast cancer research, this compound has been found to enhance apoptosis in MCF-7 and MDA-MB-231 cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins (Bax and Bcl-2). It also improves radiotherapy efficacy by inducing cell cycle arrest . Notably, a study indicated that this compound could reduce the growth of breast cancer cells in a concentration-dependent manner .

Prostate Cancer

This compound exhibits inhibitory effects on prostate cancer cell lines by inducing apoptosis and reducing tumor growth. It has been suggested that metabolic enzymes such as β-glucosidase play a crucial role in activating this compound's anticancer properties . This suggests a potential for enzyme/drug therapy strategies targeting prostate cancer.

Gastrointestinal Cancer

Research indicates that this compound can stimulate apoptosis in hepatocellular carcinoma (HepG2) cells while also enhancing the cytotoxic effects when combined with other agents like metformin . The compound has been shown to inhibit the proliferation of various gastrointestinal cancer cells through similar mechanisms involving caspase activation and modulation of apoptotic pathways .

Case Studies and Research Findings

A variety of studies have documented the effects of this compound on different cancer types:

| Cancer Type | Cell Line | Effects Observed | Mechanism |

|---|---|---|---|

| Lung Cancer | A549, PC9 | Induced apoptosis; inhibited proliferation | Caspase activation; mitochondrial pathway |

| Breast Cancer | MCF-7, MDA-MB-231 | Increased apoptosis; improved radiotherapy efficacy | Modulation of Bax/Bcl-2 ratio |

| Prostate Cancer | DU-145 | Inhibited tumor growth; reduced metastasis | Enzyme activation (β-glucosidase) |

| Gastrointestinal Cancer | HepG2 | Enhanced cytotoxicity; stimulated apoptosis | Caspase pathway activation |

Mécanisme D'action

L’amygdaline exerce ses effets principalement par la libération de cyanure lors de l’hydrolyse. Le cyanure inhibe la cytochrome c oxydase dans la chaîne de transport des électrons mitochondriale, ce qui entraîne une hypoxie cellulaire et une apoptose . Ce mécanisme est à la base de ses effets anticancéreux présumés, bien qu’il explique également sa toxicité .

Comparaison Avec Des Composés Similaires

L’amygdaline est souvent comparée à d’autres glycosides cyanogènes tels que la prunasine, la sambunigrine et la vicianine .

Composés Similaires :

Prunasine : Trouvée dans les graines de certains fruits et possède des propriétés cyanogènes similaires.

Sambunigrine : Trouvée dans les plantes de sureau et libère également du cyanure lors de l’hydrolyse.

Vicianine : Trouvée dans les graines de vesce et possède des propriétés chimiques similaires.

Unicité : L’amygdaline est unique en raison de sa présence généralisée dans diverses graines de fruits et de son utilisation historique comme traitement alternatif du cancer. Sa capacité à libérer du cyanure en fait à la fois un sujet d’intérêt et de préoccupation dans la recherche scientifique .

Activité Biologique

D-Amygdalin, a naturally occurring compound found in the seeds of various fruits such as apricots and almonds, has garnered attention for its potential biological activities, particularly in cancer treatment. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a nitriloside, which is a cyanogenic glycoside. Upon enzymatic hydrolysis, it can release hydrogen cyanide, a potent toxin. Despite its controversial nature due to toxicity concerns, numerous studies have investigated its anticancer properties and other health benefits.

Pharmacological Activities

This compound exhibits a variety of pharmacological activities:

- Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate (DU145 and LNCaP), cervical (HeLa), and bladder cancers (RT112) .

- Immunomodulation : It enhances immune response by increasing T lymphocyte activity while inhibiting certain immunosuppressive factors .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in tissues .

- Analgesic and Anti-inflammatory Effects : this compound has been reported to possess analgesic properties and can reduce inflammation .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : this compound induces apoptosis in cancer cells by modulating the expression of key proteins such as Bax and Bcl-2. It activates caspase-3, leading to programmed cell death .

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression, particularly by blocking cells in the G1 phase and reducing transition into the S phase under hypoxic conditions .

- Inhibition of Cell Migration : In bladder cancer cells, this compound reduces adhesion and migration through modulation of focal adhesion kinase (FAK) pathways .

Case Studies

Several studies have explored the effects of this compound on different cancer types:

Toxicological Considerations

While this compound shows promise in cancer therapy, its potential toxicity cannot be overlooked. High doses can lead to cyanide poisoning due to metabolic conversion. Therefore, careful dosage regulation is essential when considering its therapeutic applications .

Propriétés

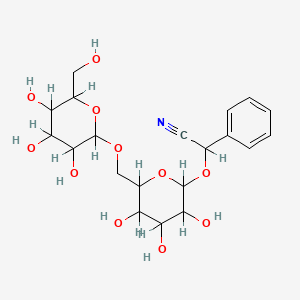

IUPAC Name |

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-SWRVSKMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031434 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51371-34-7, 29883-15-6 | |

| Record name | DL-Amygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for amygdalin's anticancer effects?

A1: While the exact mechanism remains under investigation, several studies suggest amygdalin may exert anticancer effects through multiple pathways, including:

- Induction of Apoptosis: Amygdalin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. [, , , ] This effect is often associated with the upregulation of pro-apoptotic proteins like Bax and caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. [, , ]

- Cell Cycle Arrest: Amygdalin has demonstrated the ability to induce cell cycle arrest in specific phases (G0/G1 or S phase), effectively halting the proliferation of cancer cells. [, ]

- Inhibition of Adhesion and Migration: Some studies suggest that amygdalin might interfere with the adhesion and migration of cancer cells, potentially limiting their ability to metastasize. [, , ]

Q2: How is amygdalin metabolized in the body?

A2: Amygdalin is metabolized by enzymes like β-glucosidase, which is present in various tissues, including the liver and gut. This enzymatic breakdown releases benzaldehyde, glucose, and hydrogen cyanide. [, , , ]

Q3: What is the molecular formula and weight of amygdalin?

A3: The molecular formula of amygdalin is C20H27NO11, and its molecular weight is 457.42 g/mol.

Q4: What spectroscopic techniques are used to characterize amygdalin?

A4: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and 13C nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize amygdalin and its isomers. [, , ] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used for identification and quantification. []

Q5: How stable is amygdalin under different storage conditions?

A5: Amygdalin can degrade under certain conditions, leading to a decrease in its potency and potential changes in its biological activity. [, , ] Studies have shown that:

- Temperature: Amygdalin is susceptible to degradation at high temperatures. [, , ]

- pH: Isomerization of D-amygdalin to neoamygdalin is favored in alkaline conditions and inhibited in acidic conditions. [, , ]

- Solvent: Ethanol has been shown to inhibit the isomerization of amygdalin. [, ]

- Container Material: The type of container material can influence amygdalin's stability, with glass potentially accelerating degradation compared to high-density polyethylene. []

Q6: What strategies can be employed to improve the stability of amygdalin?

A6: Several approaches have been investigated to enhance amygdalin's stability:

- Encapsulation: Encapsulating amygdalin within hydrogel beads, prepared using materials like sodium alginate, has shown promise in improving its thermal stability and achieving a controlled release profile. []

- Acidic Conditions: Maintaining acidic conditions during extraction and processing can help inhibit the racemization of amygdalin. []

- Solvent Selection: Utilizing ethanol as a solvent, particularly during extraction, can contribute to preserving amygdalin's stability. [, ]

- Appropriate Storage: Storing amygdalin in inert containers, like those made of high-density polyethylene, and maintaining appropriate temperature and humidity levels can help minimize degradation. []

Q7: What in vitro models have been used to study amygdalin's anticancer activity?

A7: Various human cancer cell lines, including but not limited to MCF-7 (breast cancer), A549 and PC9 (lung cancer), HeLa (cervical cancer), DU145 and LNCaP (prostate cancer), HepG-2 (liver cancer), and EJ (bladder cancer), have been employed to evaluate the effects of amygdalin on cell viability, proliferation, apoptosis, cell cycle progression, and expression of relevant proteins. [, , , , , ]

Q8: Have there been any clinical trials investigating amygdalin as a cancer treatment?

A8: While amygdalin has been proposed as a cancer treatment for decades, clinical trials remain limited. Two early clinical trials, conducted several decades ago, failed to demonstrate significant benefits of amygdalin in cancer patients. [, ]

Q9: What are the known toxicities associated with amygdalin?

A9: The primary safety concern with amygdalin stems from its potential to release hydrogen cyanide upon metabolism. [, , , ] Hydrogen cyanide is a potent toxin that can interfere with cellular respiration, leading to serious health complications and even death in severe cases. [, ]

Q10: How is amygdalin typically quantified in plant materials and pharmaceutical preparations?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed for the quantification of amygdalin in plant materials, pharmaceutical formulations, and biological samples. [, , , ]

Q11: What are some challenges in the analysis of amygdalin?

A11: Analyzing amygdalin can be challenging due to:

- Isomerization: The potential for amygdalin to isomerize into neoamygdalin during extraction and analysis necessitates careful optimization of analytical methods to accurately quantify both forms. [, , , ]

- Matrix Effects: The complex matrices of plant materials and biological samples can interfere with amygdalin detection, requiring effective extraction and purification steps. []

Q12: What are the future research directions for amygdalin?

A12: Future research on amygdalin could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.